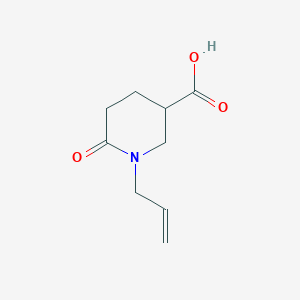
7-Bromo-4-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-methoxyquinoline is a useful research chemical . It is a chemical compound that has been the subject of scientific research for years.
Synthesis Analysis
Quinazolinone and quinazoline derivatives have been synthesized with potent antimicrobial and cytotoxic activities . Classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Anand et al. have developed a one-pot reaction for the synthesis of substituted quinolines through a modified Friedlander reaction of bromo aromatic benzaldehydes or ketone derivatives .Molecular Structure Analysis
The molecular weight of this compound is 238.08 . The IUPAC name is this compound . The InChI code is 1S/C10H8BrNO/c1-13-10-4-5-12-9-6-7 (11)2-3-8 (9)10/h2-6H,1H3 .Chemical Reactions Analysis
Quinoline and its analogues have been synthesized using transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in a dry, sealed environment .Applications De Recherche Scientifique
Chemical Synthesis and Compound Modification
7-Bromo-4-methoxyquinoline is a significant compound in the field of chemical synthesis. Osborne and Miller (1993) demonstrated its use in regioselective alkoxydehalogenation, contributing to advancements in organic chemistry (Osborne & Miller, 1993). Similarly, YajimaToshikazu and MunakataKatsura (1977) employed it in the synthesis of bromoquinolines, showcasing its versatility as a reagent in organic synthesis (YajimaToshikazu & MunakataKatsura, 1977).
Antimicrobial Activity
Hamama et al. (2015) explored the antimicrobial properties of compounds incorporating quinolone moieties, highlighting the potential of this compound derivatives in combating bacterial infections (Hamama et al., 2015).
Application in Tubulin Polymerization Inhibition
Lee et al. (2011) investigated quinoline derivatives for their role in tubulin polymerization inhibition, a critical area in cancer research. The study underscores the potential use of this compound in developing new cancer therapies (Lee et al., 2011).
Photolabile Protecting Groups
Fedoryak and Dore (2002) reported on the use of brominated hydroxyquinoline, similar in structure to this compound, as a photolabile protecting group. This application is crucial in the field of photochemistry and has implications for in vivo studies (Fedoryak & Dore, 2002).
Synthesis of Novel Compounds
Various studies have utilized this compound as a starting material or intermediate in the synthesis of novel compounds. For example, the work by Lamberth et al. (2014) on Skraup-type synthesis and Majumdar and Mukhopadhyay (2003) on benzopyranoquinolinones synthesis illustrates its role in the creation of diverse chemical entities (Lamberth et al., 2014); (Majumdar & Mukhopadhyay, 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
7-bromo-4-methoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSFJOSQRAIZHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=CC2=NC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670377 |
Source


|
| Record name | 7-Bromo-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065092-89-8 |
Source


|
| Record name | 7-Bromo-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate](/img/structure/B1371601.png)
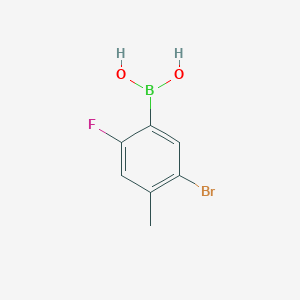

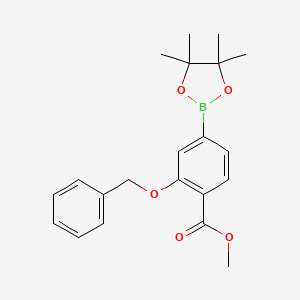


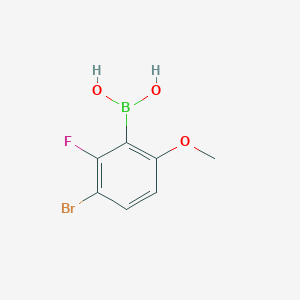
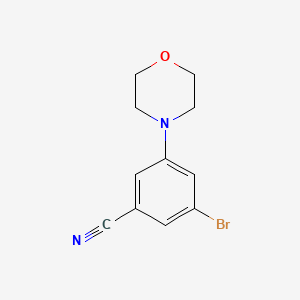
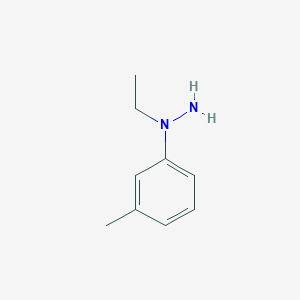
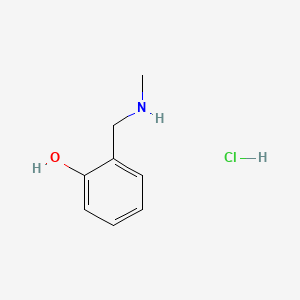
![N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1371614.png)


